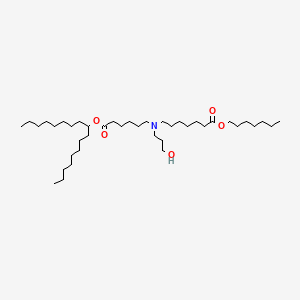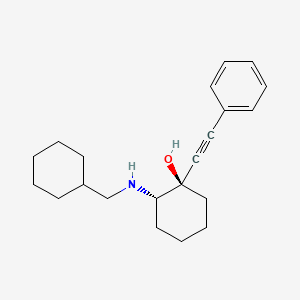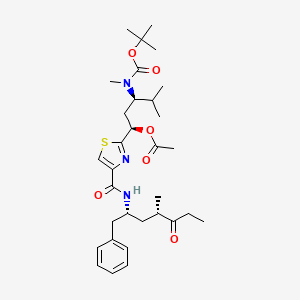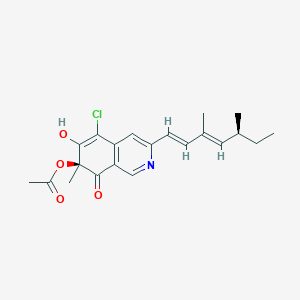
Fmoc-NH-PEG14-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG14-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, an amino group (NH), and a PEG chain consisting of 14 ethylene glycol units, terminated with a carboxylic acid (acid) group . The compound is primarily utilized in the field of chemical biology and medicinal chemistry for its role in facilitating the targeted degradation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-PEG14-acid typically involves the following steps:
Acid Termination: The PEGylated intermediate is further reacted with a carboxylic acid derivative to introduce the terminal acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-PEG14-acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the free amine group.
Coupling Reactions: The free amine can be coupled with other molecules using reagents like carbodiimides (e.g., EDC, DCC) to form amide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Amide Coupling: Carbodiimides such as EDC or DCC are used in the presence of a coupling agent like N-hydroxysuccinimide (NHS) to facilitate amide bond formation.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-NH-PEG14-acid is used as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system .
Biology
In biological research, this compound is used to create conjugates that can selectively target and degrade proteins of interest, aiding in the study of protein function and regulation .
Medicine
In medicinal chemistry, this compound is utilized in the development of targeted therapies for diseases such as cancer, where PROTACs can selectively degrade oncogenic proteins .
Industry
In the pharmaceutical industry, this compound is employed in the production of PROTAC-based drugs, which offer a novel approach to drug development by targeting previously “undruggable” proteins .
Mechanism of Action
Fmoc-NH-PEG14-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein . The PROTAC brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG24-acid: A similar PEG-based linker with a longer PEG chain (24 ethylene glycol units).
Fmoc-NH-PEG8-acid: A similar PEG-based linker with a shorter PEG chain (8 ethylene glycol units).
Uniqueness
Fmoc-NH-PEG14-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility, flexibility, and linker length for the synthesis of PROTACs . The 14-unit PEG chain offers sufficient distance between the ligands to ensure effective binding and degradation of the target protein .
Properties
Molecular Formula |
C46H73NO18 |
|---|---|
Molecular Weight |
928.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C46H73NO18/c48-45(49)9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-47-46(50)65-39-44-42-7-3-1-5-40(42)41-6-2-4-8-43(41)44/h1-8,44H,9-39H2,(H,47,50)(H,48,49) |
InChI Key |
XDKJBZPUZMSRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)
![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S)-2-[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934564.png)

![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)



![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)
